molecular formula C14H22N6O2 B11266778 6-(3,5-dimethylpiperidin-1-yl)-5-nitro-N~2~-(prop-2-en-1-yl)pyrimidine-2,4-diamine

6-(3,5-dimethylpiperidin-1-yl)-5-nitro-N~2~-(prop-2-en-1-yl)pyrimidine-2,4-diamine

Cat. No.: B11266778
M. Wt: 306.36 g/mol
InChI Key: GCPIFLXZXHQPIE-UHFFFAOYSA-N
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Description

6-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4-DIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. The starting materials often include substituted piperidines, nitro compounds, and pyrimidine derivatives. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the piperidine moiety.

    Nitration reactions: to add the nitro group.

    Alkylation reactions: to incorporate the prop-2-en-1-yl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like lithium aluminum hydride or palladium on carbon.

    Substitution reagents: including alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE
  • 6-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITRO-N2-(METHYL)PYRIMIDINE-2,4-DIAMINE

Uniqueness

6-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4-DIAMINE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H22N6O2

Molecular Weight

306.36 g/mol

IUPAC Name

6-(3,5-dimethylpiperidin-1-yl)-5-nitro-2-N-prop-2-enylpyrimidine-2,4-diamine

InChI

InChI=1S/C14H22N6O2/c1-4-5-16-14-17-12(15)11(20(21)22)13(18-14)19-7-9(2)6-10(3)8-19/h4,9-10H,1,5-8H2,2-3H3,(H3,15,16,17,18)

InChI Key

GCPIFLXZXHQPIE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC=C)C

Origin of Product

United States

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